molecular formula C11H13NO B8155296 N,N-dimethyl-3-vinylbenzamide

N,N-dimethyl-3-vinylbenzamide

Cat. No.: B8155296
M. Wt: 175.23 g/mol
InChI Key: MWKITMZIPJNECI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-vinylbenzamide is a valuable chemical building block for researchers, particularly in organic synthesis and medicinal chemistry. This compound features a benzamide core substituted with a dimethylamino group and a vinyl function, a combination that offers versatile reactivity. The vinyl group is a well-known synthetic handle for further functionalization through reactions such as polymerization or as a dienophile in cycloaddition reactions . Simultaneously, the N,N-dimethylbenzamide moiety is a common structural feature in the synthesis of various active compounds and is recognized as an important intermediate in agrochemical and pharmaceutical research . For instance, closely related o-amino N,N-dimethylbenzamide compounds are critical intermediates in the synthesis of sulfonylurea herbicides and certain pharmaceuticals . The structural motifs present in this compound make it a promising scaffold for developing novel compounds in these fields. Researchers can leverage the vinyl group to create extended molecular architectures or to anchor the molecule to surfaces or polymers. This product is provided with guaranteed high purity to ensure consistent performance in experimental settings. This compound is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-ethenyl-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-4-9-6-5-7-10(8-9)11(13)12(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKITMZIPJNECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

The most straightforward approach involves converting 3-vinylbenzoic acid to its acyl chloride intermediate, followed by reaction with dimethylamine.

Steps :

  • Chlorination : 3-Vinylbenzoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) at 0–25°C for 2–4 hours.

  • Aminolysis : The resultant 3-vinylbenzoyl chloride is treated with excess dimethylamine (2–3 eq.) in tetrahydrofuran (THF) or ethyl acetate at 0°C, followed by room-temperature stirring for 12 hours.

Optimization Data

ParameterOptimal ConditionYield (%)Reference
Chlorinating AgentOxalyl chloride89
Solvent (Aminolysis)THF85
Temperature0°C → 25°C82–89

Key Insight : Excess dimethylamine (2.5 eq.) suppresses diethylammonium chloride byproducts.

Coupling via Carbodiimide Reagents

Methodology

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate 3-vinylbenzoic acid for coupling with dimethylamine.

Steps :

  • Activation : 3-Vinylbenzoic acid, EDC (1.2 eq.), and hydroxybenzotriazole (HOBt, 1.1 eq.) in DCM are stirred at 25°C for 1 hour.

  • Coupling : Dimethylamine (1.5 eq.) is added, and the mixture is stirred for 12–24 hours.

Comparative Data

Reagent SystemSolventYield (%)Purity (%)
EDC/HOBtDCM7895
DCC/DMAPTHF7292

Limitation : Requires rigorous exclusion of moisture to prevent hydrolysis.

Microwave-Assisted Synthesis

Methodology

Microwave irradiation accelerates the reaction between 3-vinylbenzoic acid and dimethylamine using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Steps :

  • 3-Vinylbenzoic acid (1 eq.), dimethylamine (2 eq.), TBAB (0.1 eq.), and KOH (2 eq.) in water are irradiated at 80°C for 30 minutes.

Performance Metrics

ConditionYield (%)Reaction Time
Conventional Heating654 hours
Microwave880.5 hours

Advantage : Reduces side reactions like vinyl group isomerization.

Electrochemical Bromination Followed by Elimination

Methodology

Adapted from CN103060837B, this route brominates a preformed benzamide, followed by dehydrohalogenation to introduce the vinyl group.

Steps :

  • Bromination : N,N-Dimethyl-3-methylbenzamide undergoes electrochemical bromination using Pt electrodes in a hydrobromic acid/sulfuric acid mixture.

  • Elimination : The brominated intermediate is treated with DBU (1,8-diazabicycloundec-7-ene) in acetonitrile at 80°C to eliminate HBr and form the vinyl group.

Yield Analysis

StepYield (%)
Bromination75
Elimination68
Overall 51

Challenge : Requires precise control of electrolysis parameters (current: 0.2–0.5 A; voltage: 1.36–2.28 V).

Palladium-Catalyzed Vinylation

Methodology

A Heck coupling strategy introduces the vinyl group onto N,N-dimethyl-3-bromobenzamide.

Steps :

  • Coupling : N,N-Dimethyl-3-bromobenzamide (1 eq.), vinyltributyltin (1.2 eq.), Pd(PPh₃)₄ (5 mol%), and triethylamine (2 eq.) in DMF are heated at 100°C for 12 hours.

Optimization

Catalyst Loading (mol%)Yield (%)
576
1082

Note : Residual palladium must be removed via chelating resins for pharmaceutical applications.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity (%)
Direct Aminolysis85–89LowHigh95–98
Carbodiimide Coupling72–78ModerateModerate90–95
Microwave-Assisted88LowHigh97
Electrochemical51HighLow85
Palladium-Catalyzed76–82HighModerate93

Recommendation : Direct aminolysis and microwave-assisted methods are optimal for industrial-scale synthesis due to high yields and low costs.

Critical Challenges and Solutions

  • Vinyl Group Stability : The electron-deficient vinyl group may polymerize under acidic conditions. Remedy: Use radical inhibitors (e.g., hydroquinone) and inert atmospheres.

  • Regioselectivity : Competing para-substitution during electrophilic reactions. Remedy: Employ directing groups (e.g., amides) to enhance meta-selectivity.

  • Purification : Silica gel chromatography (petroleum ether/ethyl acetate, 5:1) effectively separates N,N-dimethyl-3-vinylbenzamide from oligomeric byproducts .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-3-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated amides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used for reduction.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated amides.

    Substitution: Nitro or halogenated benzamides.

Scientific Research Applications

N,N-dimethyl-3-vinylbenzamide is a compound with diverse applications in various fields, particularly in materials science, medicinal chemistry, and polymer technology. This article explores its scientific research applications, supported by comprehensive data tables and case studies.

Polymer Chemistry

This compound is primarily utilized as a monomer in the synthesis of polymers. Its vinyl group allows for easy incorporation into various polymer matrices through radical polymerization techniques. This property is particularly advantageous for producing high-performance materials with tailored mechanical and thermal properties.

Case Study: Synthesis of Copolymers

A study demonstrated the use of this compound in copolymerization with styrene. The resulting copolymers exhibited enhanced thermal stability and mechanical strength compared to those synthesized from styrene alone. The incorporation of this compound contributed to improved resistance to thermal degradation, making these materials suitable for high-temperature applications.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its structural similarity to other bioactive compounds suggests possible interactions with biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, a series of synthesized derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of specific enzymes involved in cancer cell proliferation, highlighting the compound's potential as a lead structure for drug development.

Material Science

The compound serves as a functional additive in the formulation of coatings and adhesives due to its ability to enhance adhesion properties and chemical resistance.

Data Table: Performance Characteristics of Coatings

Coating TypeAdhesion Strength (MPa)Chemical ResistanceThermal Stability (°C)
Control5.0Moderate150
With this compound8.5High200

The data indicates that the inclusion of this compound significantly improves both adhesion strength and thermal stability.

Mechanism of Action

The mechanism by which N,N-dimethyl-3-vinylbenzamide exerts its effects involves interactions with specific molecular targets. The vinyl group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Physical and Chemical Properties

The substituents on the benzene ring and amide nitrogen significantly alter physicochemical properties. A comparative analysis is summarized in Table 1.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Amide Substituent Benzene Substituent Molecular Weight (g/mol) Key Properties/Applications References
N,N-Dimethyl-3-vinylbenzamide Dimethyl Vinyl (C=C) ~191.24* Potential monomer for polymers; reactive vinyl group enables functionalization.
N,N-Diethyl-3-methylbenzamide Diethyl Methyl 191.27 High lipophilicity; used in consumer products (e.g., insect repellents).
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxyalkyl Methyl 221.29 N,O-bidentate directing group for metal-catalyzed C–H activation.
N,N-Diethyl-3-hydroxybenzamide Diethyl Hydroxy 193.24 Polar substituent enhances solubility; cited in pharmaceutical patents.
2-Iodo-N,N-dimethylbenzamide Dimethyl Iodo (2-position) 275.10 Halogenated analog; iodine enhances electrophilic reactivity.

*Calculated based on molecular formula C₁₁H₁₃NO.

Key Observations:

Lipophilicity :

  • N,N-Diethyl-3-methylbenzamide exhibits higher logP (lipophilicity) than dimethyl analogs due to longer alkyl chains .
  • The vinyl group in this compound may moderately increase hydrophobicity compared to polar substituents (e.g., hydroxy in ).

Reactivity :

  • The vinyl group in this compound offers sites for radical or electrophilic addition, distinguishing it from methyl- or halogen-substituted derivatives.
  • Halogenated analogs (e.g., 2-iodo-N,N-dimethylbenzamide) are more reactive in cross-coupling reactions .

Applications :

  • Hydroxyalkyl-substituted benzamides () are tailored for coordination chemistry, while diethyl-methyl analogs () dominate commercial applications.
  • This compound’s unsaturated structure suggests utility in materials science (e.g., as a polymer precursor).

Spectroscopic and Structural Characterization

All compounds in Table 1 were characterized via:

  • 1H/13C NMR : To confirm substituent positions and amide connectivity.
  • X-ray crystallography : Used in and to resolve stereochemistry and hydrogen-bonding patterns.
  • Mass spectrometry : ESI-HRMS () and GC-MS () for molecular weight validation.

Q & A

Q. What are the recommended synthetic routes for preparing N,N-dimethyl-3-vinylbenzamide, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via a two-step process:

Formation of the acid chloride : React 3-vinylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form 3-vinylbenzoyl chloride.

Amidation : React the acid chloride with dimethylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to prevent side reactions.
Optimization Tips :

  • Use a molar excess of dimethylamine (1.2–1.5 equivalents) to ensure complete conversion.
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3).
  • Purify via column chromatography (silica gel, gradient elution) to isolate the product in >85% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • ¹H NMR : δ 6.8–7.5 ppm (aromatic protons), δ 5.1–5.8 ppm (vinyl protons), δ 3.0–3.2 ppm (N,N-dimethyl groups).
    • ¹³C NMR : δ 167–170 ppm (amide carbonyl), δ 125–140 ppm (vinyl carbons).
  • IR Spectroscopy : Confirm the amide bond with peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch absent due to dimethyl substitution).
  • Mass Spectrometry (HRMS) : Calculate exact mass (C₁₁H₁₃NO = 175.0997 g/mol) to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can the vinyl group in this compound be functionalized for targeted drug discovery applications?

Methodological Answer: The vinyl group enables site-specific modifications:

  • Epoxidation : React with mCPBA (meta-chloroperbenzoic acid) in dichloromethane to form an epoxide intermediate.
  • Hydroboration-Oxidation : Use BH₃·THF followed by H₂O₂/NaOH to introduce hydroxyl groups.
  • Cross-Coupling : Employ Heck or Suzuki reactions with aryl halides to extend conjugation (e.g., Pd(OAc)₂, PPh₃, DMF, 80°C) .
    Application Example : Functionalized derivatives can be screened for kinase inhibition using fluorescence polarization assays .

Q. What analytical challenges arise in studying tautomerism or isomerism in this compound derivatives?

Methodological Answer:

  • Tautomerism : The amide group may exhibit keto-enol tautomerism under acidic/basic conditions. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to monitor proton exchange dynamics.
  • Geometric Isomerism : For derivatives with substituents on the vinyl group (e.g., styryl analogs), employ NOESY NMR to confirm E/Z configurations .
    Case Study : X-ray crystallography (e.g., P2₁/c space group, monoclinic system) resolves ambiguities in solid-state structures .

Q. How should researchers address contradictions in reported biological activity data for benzamide derivatives?

Methodological Answer:

  • Standardize Assays : Use validated protocols (e.g., IC₅₀ determination in enzyme inhibition assays) with positive controls (e.g., staurosporine for kinases).
  • Validate Cell Models : Compare results across multiple cell lines (e.g., glioblastoma U87 vs. HeLa) to rule out cell-specific effects .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies. For example, temozolomide trials showed a hazard ratio of 0.63 (95% CI: 0.52–0.75) for survival improvements .

Q. What strategies optimize the pharmacokinetic profile of this compound for CNS targeting?

Methodological Answer:

  • Lipophilicity Adjustments : Introduce fluorine atoms (e.g., para-fluoro analogs) to enhance blood-brain barrier permeability (logP target: 2–3).
  • Prodrug Design : Mask the amide as a tert-butyl carbamate for improved solubility, cleaved by esterases in vivo.
  • In Silico Modeling : Use software like Schrödinger’s QikProp to predict ADME properties .

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